molecular formula C16H22N2O B597134 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole CAS No. 175975-76-5

1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Cat. No.: B597134
CAS No.: 175975-76-5
M. Wt: 258.365
InChI Key: JOHCBNNWOXVDNR-UHFFFAOYSA-N
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Description

1-Isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a pyrido[3,4-b]indole core structure, which is a fused bicyclic system consisting of a pyridine ring fused to an indole ring. The presence of the isobutyl and methoxy substituents further enhances its chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which typically uses cyclohexanone and phenylhydrazine hydrochloride as starting materials. The reaction is carried out under acidic conditions, such as using methanesulfonic acid in methanol, to yield the desired indole derivative . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of catalysts.

Chemical Reactions Analysis

1-Isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole undergoes various chemical reactions, including:

Properties

IUPAC Name

7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-10(2)8-15-16-13(6-7-17-15)12-5-4-11(19-3)9-14(12)18-16/h4-5,9-10,15,17-18H,6-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHCBNNWOXVDNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C2=C(CCN1)C3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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